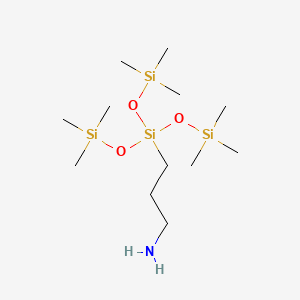

3-Aminopropyltris(trimethylsiloxy)silane

Übersicht

Beschreibung

3-Aminopropyltris(trimethylsiloxy)silane (3-APTMS) is a silane-based molecule that has a broad range of applications in a variety of scientific fields. It is a water-soluble, low molecular weight organosilane that contains an amine group, a siloxane backbone, and three trimethylsilyloxy side chains. 3-APTMS has been used in a variety of scientific research applications, including as an adhesive, a lubricant, a coupling agent, a surface modifier, and a dispersant.

Wissenschaftliche Forschungsanwendungen

Surface Functionalization for Stability

Zhu et al. (2012) investigated the preparation of hydrolytically stable amine-functionalized silica substrates using different functional silanes, including 3-Aminopropyltriethoxysilane (APTES) and 3-Aminopropyltrimethoxysilane (APTMS), among others. Their findings highlighted the importance of intramolecular catalysis by amine functionality in both silanization and hydrolysis processes, emphasizing the method's effectiveness in achieving stable amine-functionalized surfaces when performed in the vapor phase under elevated temperatures (Zhu, Lerum, & Chen, 2012).

Enhancing Mechanical Properties of Composites

Arslan and Doğan (2018) explored the impact of silane coupling agents, including (3-Aminopropyl)triethoxysilane (AP), on the mechanical properties of basalt fiber reinforced poly (butyleneterephthalate) composites. Their study demonstrated that the use of these silane coupling agents significantly improved the tensile strength and elastic modulus, attributing these enhancements to improved interfacial adhesion between the basalt fibers and the polymer matrix (Arslan & Doğan, 2018).

Application in Rare Earth Elements (REE) Recovery

Ramasamy et al. (2017) examined the use of surface-modified silica, functionalized with silanes including 3-Aminopropyl triethoxysilane (APTES) and 3-Aminopropyl trimethoxysilane (APTMS), for the recovery of rare earth elements (REE) from wastewater. Their findings highlighted the effectiveness of amino-functionalized silica gels in selectively removing REEs from solutions, noting the impact of surface modification on the adsorption efficiency and selectivity (Ramasamy, Khan, Repo, & Sillanpää, 2017).

Improving Hydrophilicity and Adsorption Capacity

Lee et al. (2001) synthesized bi-functional porous silicas with chelating ligands (mercaptopropyl and aminopropyl groups) to remove heavy metal ions from aqueous solutions. The introduction of amino groups increased the surface hydrophilicity of the adsorbents, which was beneficial for mercury ion adsorption, illustrating the role of functionalization in enhancing the material's adsorption capacity and selectivity (Lee, Kim, Lee, & Yi, 2001).

Eigenschaften

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJAIHQXOQUWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948201 | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25357-81-7 | |

| Record name | 3-Aminopropyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25357-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

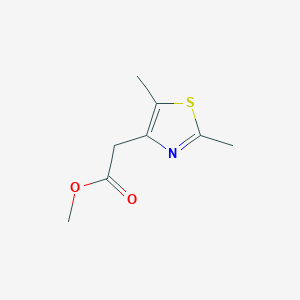

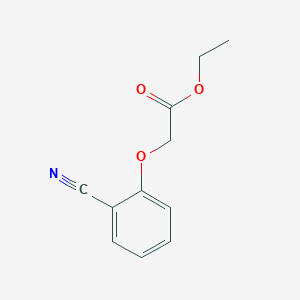

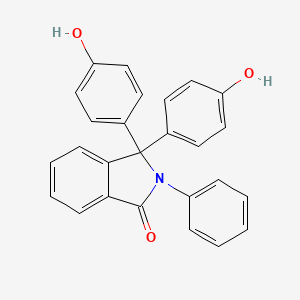

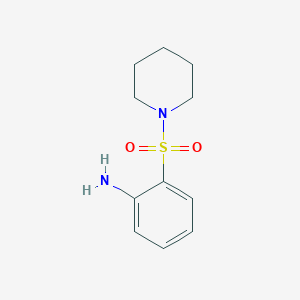

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

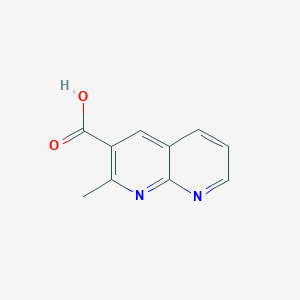

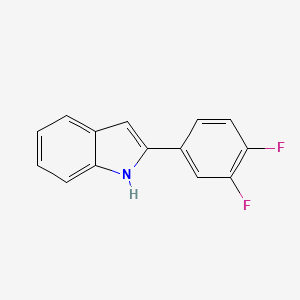

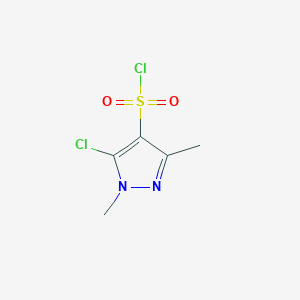

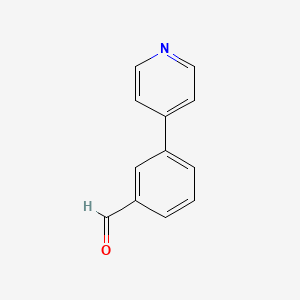

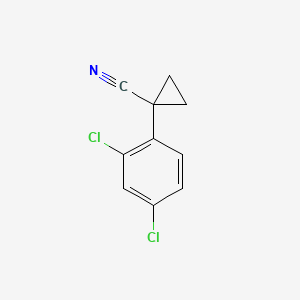

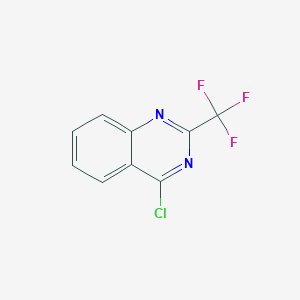

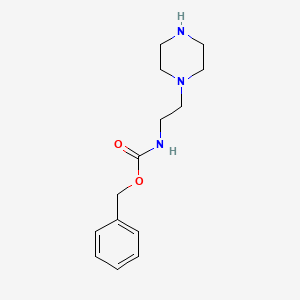

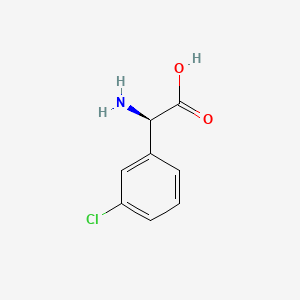

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.